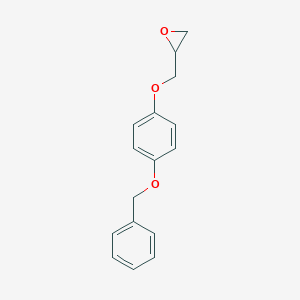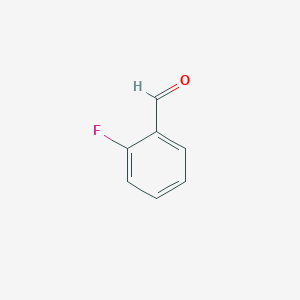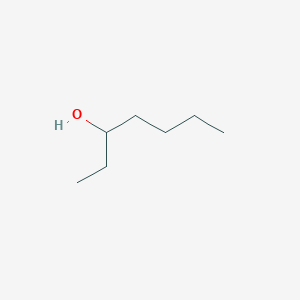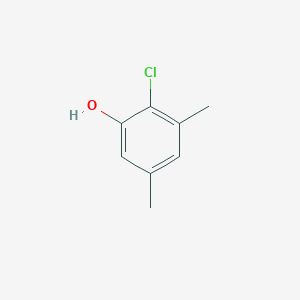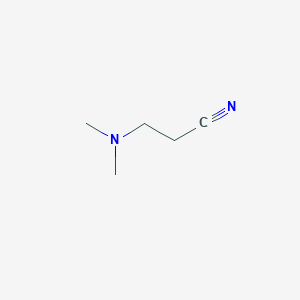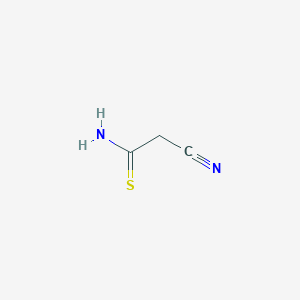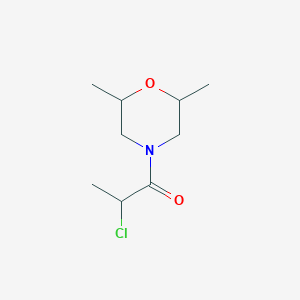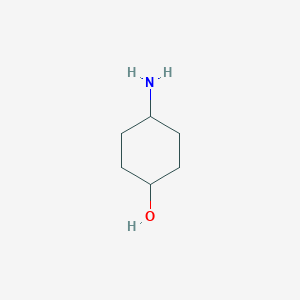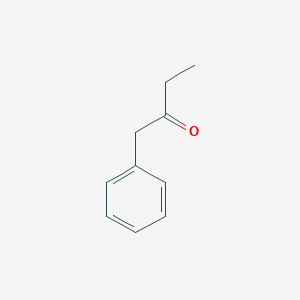
1-Phenyl-2-butanone
Vue d'ensemble
Description
1-Phenyl-2-butanone, also known as Benzyl ethyl ketone, is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2017 . It is a building block that has been shown to have sedative activities in mice .
Synthesis Analysis
1-Phenyl-2-butanone was used in the preparation of 1-bromo-1-phenyl-2-butanone . It was also used as a solute to evaluate the hydroxyl group-solvent and carbonyl group-solvent specific interactions in acetonitrile/water mixtures using the alltima C18 stationary phase by HPLC .Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-butanone can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
1-Phenyl-2-butanone was used in the preparation of 1-bromo-1-phenyl-2-butanone . It was used as a solute to evaluate the hydroxyl group-solvent and carbonyl group-solvent specific interactions in acetonitrile/water mixtures using the alltima C18 stationary phase by HPLC .Physical And Chemical Properties Analysis
1-Phenyl-2-butanone is a liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 228.1±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol . The flash point is 90.6±0.0 °C . The index of refraction is 1.504 .Applications De Recherche Scientifique
Synthesis of Brominated Compounds
1-Phenyl-2-butanone: is utilized in the synthesis of brominated organic compounds, such as 1-bromo-1-phenyl-2-butanone . This process is crucial for creating intermediates used in further chemical reactions, particularly in the pharmaceutical industry where brominated compounds serve as building blocks for various drugs.
Chromatography Solvent Interactions
In analytical chemistry, 1-Phenyl-2-butanone is used to study solvent interactions in high-performance liquid chromatography (HPLC) . It acts as a solute to evaluate specific interactions between hydroxyl groups and solvents, as well as carbonyl groups and solvents, in acetonitrile/water mixtures. This research is vital for understanding the separation mechanisms in HPLC and improving analytical methods.
Spectroscopy Studies
The compound’s unique structure allows it to be used in spectroscopy studies , including infrared (IR) spectroscopy and mass spectrometry . These studies help in identifying and quantifying the compound in mixtures, as well as understanding its physical and chemical properties.
Safety and Hazards
1-Phenyl-2-butanone is harmful if swallowed and is a combustible liquid . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide for extinction .
Mécanisme D'action
Target of Action
1-Phenyl-2-butanone, also known as Benzyl ethyl ketone , is a chemical compound with the molecular formula C10H12O
Mode of Action
It’s known that benzylic compounds can undergo reactions via resonance-stabilized carbocations , which might be relevant for 1-Phenyl-2-butanone.
Result of Action
1-Phenyl-2-butanone has been shown to have sedative activities in mice . .
Action Environment
The action, efficacy, and stability of 1-Phenyl-2-butanone can be influenced by various environmental factors. For instance, it’s important to ensure adequate ventilation when handling this compound to avoid breathing in vapors .
Propriétés
IUPAC Name |
1-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDLTXYXODKDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143462 | |
| Record name | 1-Phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-butanone | |
CAS RN |
1007-32-5 | |
| Record name | 1-Phenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1007-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AKG6904VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the aroma profile of 1-Phenyl-2-butanone and its relevance to food science?
A1: 1-Phenyl-2-butanone possesses distinct flavor properties []. It has been identified as a volatile compound in both sherry and soy sauce, contributing to their characteristic flavors []. In thyme honey, it serves as a potential botanical marker due to its presence solely in this honey variety []. These findings highlight its significance in food flavor chemistry and potential use in food authentication.
Q2: Can 1-Phenyl-2-butanone be produced through biocatalysis?
A3: Yes, 1-Phenyl-2-butanone can be synthesized through a biocatalytic process employing yeast pyruvate decarboxylases []. This enzymatic reaction involves the condensation of either aldehydes with pyruvate or 2-keto acids with acetaldehyde []. This finding presents a potential route for the sustainable production of this flavoring compound.
Q3: Has 1-Phenyl-2-butanone been detected as a migrant in food packaging materials?
A4: Research has identified 1-Phenyl-2-butanone as one of the most commonly observed photolytic decomposition products in UV-cure food packaging []. This finding raises concerns about its potential migration into food products and highlights the need for further investigation into its safety implications in food contact materials.
Q4: Can the structure of 1-Phenyl-2-butanone be modified to enhance its properties for specific applications?
A5: While specific structural modifications for 1-Phenyl-2-butanone haven't been extensively discussed in the provided research, a study exploring the stereoselectivity of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) offers insights []. This research focused on modifying the enzyme's active site to enhance the reduction of aromatic ketones, including 1-Phenyl-2-butanone, to their corresponding (S)-alcohols with high enantioselectivity []. This suggests that structural modifications of the substrate itself, in conjunction with tailored enzymatic catalysis, could potentially lead to desired properties.
Q5: What is the molecular formula and weight of 1-Phenyl-2-butanone?
A5: The molecular formula for 1-Phenyl-2-butanone is C10H12O, and its molecular weight is 148.20 g/mol.
Q6: How was 1-Phenyl-2-butanone characterized in the scientific research?
A7: Various analytical techniques were employed in the research to characterize 1-Phenyl-2-butanone. These include gas chromatography-mass spectrometry (GC-MS) for identification and quantification in complex mixtures like honey and food packaging [, , ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy was used to elucidate the structure of Kurasoins A and B, compounds featuring a 1-Phenyl-2-butanone moiety [].
Q7: What are the potential applications of 1-Phenyl-2-butanone beyond its aroma properties?
A8: Beyond its role as a flavor and fragrance compound, 1-Phenyl-2-butanone serves as a precursor for synthesizing other molecules. For example, it's used in the synthesis of N-substituted 1-phenyl-2-butanamines, which are homologues of amphetamine-type drugs []. This highlights its versatility as a building block in organic synthesis.
Q8: What are the future directions for research on 1-Phenyl-2-butanone?
A8: Future research on 1-Phenyl-2-butanone could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

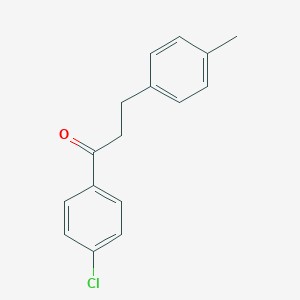
![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)
